molecular formula C21H20F3N5O2 B4156141 5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4156141
M. Wt: 431.4 g/mol
InChI Key: ZXUNBFXBUDOGMM-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide and pyridine derivatives. Industrial production methods often rely on optimizing reaction conditions to achieve high yields and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the methoxyphenyl group allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may target the pyridine ring or other functional groups within the molecule, using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.

    Hydrosilylation: This reaction can be used to activate substrates for further functionalization.

Scientific Research Applications

5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The pyridine ring and pyrazolo[1,5-a]pyrimidine core contribute to the compound’s ability to form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as 2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidine compounds. These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the trifluoromethyl group in 5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide distinguishes it from other similar compounds, providing unique properties such as increased metabolic stability and enhanced binding affinity .

Properties

IUPAC Name

5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c1-31-15-6-2-5-14(8-15)17-9-18(21(22,23)24)29-19(28-17)16(12-27-29)20(30)26-11-13-4-3-7-25-10-13/h2-8,10,12,17-18,28H,9,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUNBFXBUDOGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CN=CC=C4)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

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